1,1,3,3-Tetraiodopropa-1,2-diene
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Overview
Description
1,1,3,3-Tetraiodopropa-1,2-diene is an organoiodine compound characterized by the presence of four iodine atoms attached to a propadiene backbone. This compound is notable for its unique structure, which includes two double bonds and four iodine atoms, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-tetraiodopropa-1,2-diene typically involves the iodination of propadiene derivatives. One common method includes the reaction of propadiene with iodine in the presence of a catalyst such as silver nitrate or copper(II) sulfate. The reaction is carried out under controlled conditions to ensure the selective addition of iodine atoms to the desired positions on the propadiene molecule .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetraiodopropa-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less iodinated or deiodinated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include iodinated epoxides, deiodinated propadiene derivatives, and various substituted propadiene compounds .
Scientific Research Applications
1,1,3,3-Tetraiodopropa-1,2-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential use in the development of iodinated contrast agents for medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1,3,3-tetraiodopropa-1,2-diene involves its ability to undergo various chemical transformations due to the presence of multiple iodine atoms and double bonds. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1,1,3,3-Tetrachloropropa-1,2-diene: Similar structure but with chlorine atoms instead of iodine.
1,1,3,3-Tetrabromopropa-1,2-diene: Similar structure but with bromine atoms instead of iodine.
1,1,3,3-Tetrafluoropropa-1,2-diene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: 1,1,3,3-Tetraiodopropa-1,2-diene is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chlorinated, brominated, and fluorinated counterparts. The larger atomic size and higher atomic weight of iodine contribute to different steric and electronic effects, influencing the compound’s behavior in chemical reactions .
Properties
CAS No. |
5200-39-5 |
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Molecular Formula |
C3I4 |
Molecular Weight |
543.65 g/mol |
InChI |
InChI=1S/C3I4/c4-2(5)1-3(6)7 |
InChI Key |
BNSRTTWMOYDNLK-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(I)I)=C(I)I |
Origin of Product |
United States |
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